molecular formula O7P2-4 B083284 Diphosphate CAS No. 14000-31-8

Diphosphate

Cat. No.: B083284
CAS No.: 14000-31-8
M. Wt: 173.94 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-J
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Description

Diphosphate, also known as pyrophosphate, is a chemical compound consisting of two phosphate groups linked by an oxygen bridge. It is represented by the formula (P_2O_7^{4-}). This compound plays a crucial role in various biochemical processes, including energy metabolism and signal transduction. It is found in many biological molecules, such as adenosine this compound (ADP) and guanosine this compound (GDP), which are essential for cellular energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphate can be synthesized through the condensation of two phosphate groups. One common method involves heating orthophosphates to high temperatures, which causes the release of water and the formation of this compound: [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] This reaction typically occurs at temperatures between 330°C and 500°C .

Industrial Production Methods

In industrial settings, this compound is often produced by the thermal dehydration of sodium phosphate. The process involves heating sodium phosphate to around 500°C, resulting in the formation of sodium this compound and water. This method is efficient and widely used in the production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include water for hydrolysis and metal ions for complexation. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis typically occurs under mild conditions, while complexation may require specific pH levels and temperatures .

Major Products Formed

The major products formed from this compound reactions include phosphate ions and metal-diphosphate complexes. These products are essential in various biochemical and industrial processes .

Mechanism of Action

Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to act as an intermediate in energy transfer processes. Its structure allows it to participate in the formation and hydrolysis of high-energy phosphate bonds, making it essential for cellular energy metabolism. Additionally, its role in complexation with metal ions distinguishes it from other phosphate compounds .

Properties

IUPAC Name

phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074514
Record name Diphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14000-31-8
Record name Pyrophosphate
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Record name Pyrophosphate
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Record name Diphosphate
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Record name 14000-31-8
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Record name PYROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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